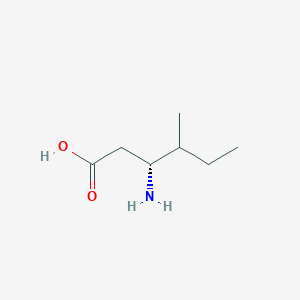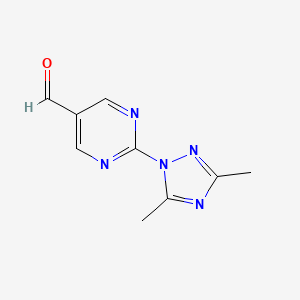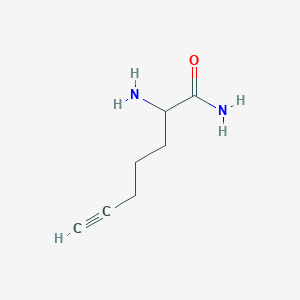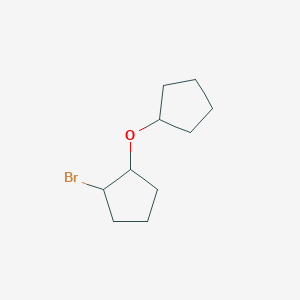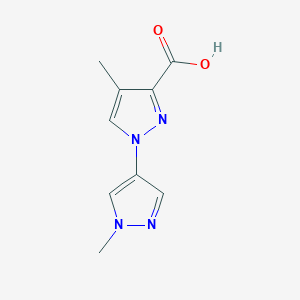
4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions for 12 hours in a 2-ethoxyethanol-water mixture under an argon atmosphere .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Scientific Research Applications
4-Methyl-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, influencing their activity and leading to biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. These compounds share the pyrazole ring structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-methyl-1-(1-methylpyrazol-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-6-4-13(11-8(6)9(14)15)7-3-10-12(2)5-7/h3-5H,1-2H3,(H,14,15) |
InChI Key |
MMVIDMSLGYCNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CN(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


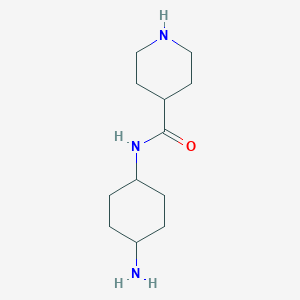



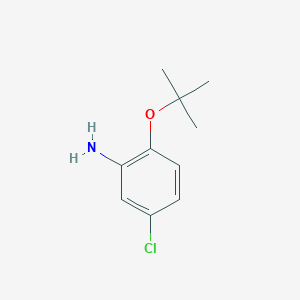

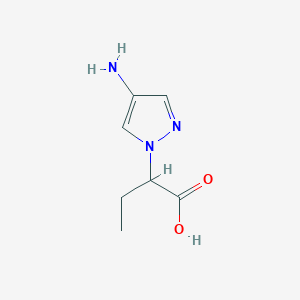
![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
amine](/img/structure/B13303820.png)
